![molecular formula C23H30N2O4 B2719318 N-((1-苯基吡咯烷-2-基)甲基)-3-(2,4,6-三甲氧基苯基)丙酰胺 CAS No. 1798030-03-1](/img/structure/B2719318.png)
N-((1-苯基吡咯烷-2-基)甲基)-3-(2,4,6-三甲氧基苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-phenylpyrrolidin-2-yl)methyl)-3-(2,4,6-trimethoxyphenyl)propanamide is a chemical compound that has been the subject of scientific research in recent years. This compound is also known as UWA-101, and it has shown potential as a treatment for various conditions, including depression, anxiety, and addiction. In
科学研究应用
抗惊厥活性
N-((1-苯基吡咯烷-2-基)甲基)-3-(2,4,6-三甲氧基苯基)丙酰胺衍生物已被研究其潜在的抗惊厥活性。例如,Kamiński 等人。(2016) 合成了一个新的杂化化合物重点库,这些化合物衍生自 N-苯基-2-(2,5-二氧代吡咯烷-1-基)丙酰胺,在小鼠的临床前癫痫模型中表现出有希望的抗惊厥特性。这些化合物在各种癫痫模型中表现出广泛的活性,包括最大电休克 (MES) 测试、皮下戊四唑 (scPTZ) 测试和耐药性肢体癫痫的六赫兹 (6Hz) 模型(Kamiński、Rapacz、Filipek、& Obniska,2016)。
抗伤害感受特性
Obniska 等人。(2020) 对类似化合物进行了研究,重点关注其抗伤害感受特性。他们合成了一系列新的 3-(3-甲基-2,5-二氧代-3-苯基吡咯烷-1-基)丙酰胺,并发现这些化合物在小鼠的奥沙利铂诱导的神经性疼痛模型中显示出有效的抗伤害感受特性。研究表明,作用机制可能涉及影响神经元钠通道和高压激活 L 型钙通道(Obniska、Góra、Rapacz、Sałat、Rybka、Abram、Jakubiec、& Kamiński,2020)。
在镇痛药物中的潜力
该化合物还与镇痛药物的研究有关。Himly 等人。(2003) 研究了丙匹酚,一种属于吡唑酮类化学基团的药物,其在结构上与 N-((1-苯基吡咯烷-2-基)甲基)-3-(2,4,6-三甲氧基苯基)丙酰胺有关。他们的研究旨在证明 IgE 介导的 I 型过敏是导致对镇痛药丙匹酚立即发生的反应的主要机制(Himly、Jahn-Schmid、Pittertschatscher、Bohle、Grubmayr、Ferreira、Ebner、& Ebner,2003)。
分子对接研究
进一步的研究涉及分子对接,这可以深入了解这些化合物如何在分子水平上与生物靶标相互作用。例如,El Rayes 等人。(2019) 对该化合物的衍生物进行了合成和分子对接研究,重点关注其抗癌活性。他们开发了一系列化合物并评估了它们的体外抗增殖活性,为这些衍生物在癌症治疗中的潜在治疗应用提供了有价值的见解(El Rayes、Aboelmagd、Gomaa、Ali、Fathalla、Pottoo、& Khan,2019)。
作用机制
Target of action
Compounds with a pyrrolidine ring, like “N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide”, are often involved in interactions with various protein targets in the body. The specific targets would depend on the exact structure of the compound and could include various enzymes, receptors, or ion channels .
Mode of action
The compound might interact with its targets by binding to specific sites on the protein, leading to changes in the protein’s activity. This could result in the activation or inhibition of the protein, depending on the nature of the interaction .
Biochemical pathways
The compound’s effects on its protein targets could influence various biochemical pathways within the cell. This might lead to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability and overall pharmacokinetics. Factors such as the compound’s solubility, stability, and molecular size could influence how well it is absorbed, how widely it is distributed in the body, how quickly it is metabolized, and how efficiently it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it influences. This could result in a wide range of potential effects, from changes in cell growth and survival to alterations in neurotransmission or immune response .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets, or could affect its stability and hence its effectiveness .
属性
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-27-19-14-21(28-2)20(22(15-19)29-3)11-12-23(26)24-16-18-10-7-13-25(18)17-8-5-4-6-9-17/h4-6,8-9,14-15,18H,7,10-13,16H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEGYYDBVQZOHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)NCC2CCCN2C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-3-(2,4,6-trimethoxyphenyl)propanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。